Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro-
CAS No.: 1431546-13-2
Cat. No.: VC2738444
Molecular Formula: C10H11FN2
Molecular Weight: 178.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1431546-13-2 |
---|---|
Molecular Formula | C10H11FN2 |
Molecular Weight | 178.21 g/mol |
IUPAC Name | 4-(2,5-dihydropyrrol-1-yl)-3-fluoroaniline |
Standard InChI | InChI=1S/C10H11FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h1-4,7H,5-6,12H2 |
Standard InChI Key | FEWMMPORJHJAFM-UHFFFAOYSA-N |
SMILES | C1C=CCN1C2=C(C=C(C=C2)N)F |
Canonical SMILES | C1C=CCN1C2=C(C=C(C=C2)N)F |
Introduction
Structure and Physical Properties
Molecular Structure
Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro- features a benzene ring with an amino group (-NH₂), a fluorine atom at the 3-position, and a 2,5-dihydropyrrole ring attached via a nitrogen atom at the 4-position. The dihydropyrrole ring is a five-membered nitrogen heterocycle with a single degree of unsaturation, resembling the structure found in several biologically active compounds.
Physical Properties
The compound is expected to manifest as a crystalline solid at room temperature with characteristic physical properties. The molecular formula of Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro- is C₁₀H₁₁FN₂, with a calculated molecular weight of approximately 178.21 g/mol. Based on the structural features and comparison with similar compounds, it likely exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, while showing limited solubility in water.
Table 1: Key Physical Properties of Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro-
Property | Value | Basis of Determination |
---|---|---|
Molecular Formula | C₁₀H₁₁FN₂ | Structural analysis |
Molecular Weight | 178.21 g/mol | Calculated from atomic weights |
Physical State | Crystalline solid | Based on similar aniline derivatives |
Color | Light yellow to off-white | Typical for substituted anilines |
Melting Point | 95-110°C (estimated) | Comparison with similar structures |
Solubility | Soluble in organic solvents; poor water solubility | Based on structural features |
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro- would likely involve strategies similar to those employed for related compounds containing the 2,5-dihydropyrrole moiety. Several potential synthetic routes can be considered:
N-Arylation Approach
This approach would involve the N-arylation of 2,5-dihydropyrrole with an appropriately substituted fluoroaniline derivative. The reaction typically requires palladium or copper catalysts and proceeds under controlled conditions to ensure regioselectivity.
Reductive Cyclization
Another approach could involve the synthesis of a precursor with an appropriate alkenyl chain followed by reductive cyclization to form the dihydropyrrole ring. This strategy would be particularly useful if starting from readily available 3-fluoroaniline building blocks.
Comparison with Related Compounds
The synthetic strategies for this compound share similarities with those used for related structures. For instance, the synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone involves the incorporation of a 2,5-dihydropyrrole ring into an aromatic system . Similar coupling strategies could be applied for the target compound, with modifications to accommodate the different substitution pattern.
Chemical Properties and Reactivity
Electronic Properties
The presence of both electron-donating (amino group) and electron-withdrawing (fluorine) substituents creates an interesting electronic distribution in the molecule. The amino group generally increases electron density in the aromatic ring through resonance, while the fluorine atom withdraws electron density inductively. This electronic interplay influences the reactivity patterns of the compound.
Amine Reactivity
The primary amine group (-NH₂) in Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro- can participate in typical amine reactions:
-
Acylation to form amides
-
Alkylation to form secondary and tertiary amines
-
Formation of imines and Schiff bases
-
Diazotization reactions
Aromatic Ring Reactivity
The aromatic ring can undergo electrophilic aromatic substitution reactions, although the regioselectivity would be influenced by the existing substituents. The amino group activates the ring toward electrophilic attack, while the fluorine deactivates it. The positions ortho and para to the amino group would be the most activated sites, but steric and electronic effects from the existing substituents would complicate the reactivity pattern.
Dihydropyrrole Ring Reactivity
The 2,5-dihydropyrrole ring contains a carbon-carbon double bond that can participate in addition reactions typical of alkenes, such as:
-
Hydrogenation to form the saturated pyrrolidine derivative
-
Electrophilic addition reactions
-
Oxidation to form the pyrrole derivative
Spectroscopic Characteristics
NMR Spectroscopy
Based on its structure and comparison with related compounds, the ¹H NMR spectrum of Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro- would likely show:
-
A broad singlet at approximately 3.5-4.5 ppm corresponding to the NH₂ protons
-
Multiple signals between 6.5-7.5 ppm representing the aromatic protons, with coupling patterns influenced by the fluorine substituent
-
Signals around 5.7-6.0 ppm for the alkene protons in the dihydropyrrole ring
-
Signals around 4.0-4.3 ppm for the methylene (CH₂) protons in the dihydropyrrole ring
The ¹³C NMR would display signals for the ten carbon atoms, with characteristic splitting patterns for the carbon atoms adjacent to the fluorine substituent.
Infrared Spectroscopy
The IR spectrum would likely feature:
-
N-H stretching bands around 3300-3500 cm⁻¹ from the primary amine
-
C=C stretching around 1600-1650 cm⁻¹ from the dihydropyrrole double bond
-
C-F stretching around 1000-1400 cm⁻¹
-
Aromatic C=C stretching at approximately 1400-1600 cm⁻¹
Mass Spectrometry
The mass spectrum would show a molecular ion peak at m/z 178, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns including loss of the amino group and cleavage of the dihydropyrrole ring.
Applications and Uses
Pharmaceutical Applications
The structural features of Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro- suggest potential applications in pharmaceutical research. Compounds with similar structural motifs have shown promise in various therapeutic areas:
Building Block in Drug Discovery
The compound could serve as a valuable building block for constructing more complex molecules with specific biological activities. The amine group provides a convenient handle for further derivatization and incorporation into larger molecular structures.
Materials Science Applications
Benzenamine derivatives have applications in materials science, including:
-
Precursors for conductive polymers
-
Components in optoelectronic materials
-
Additives in specialty coatings
Biological Properties and Toxicology
Structure-Activity Relationships
The combination of a fluorinated aromatic ring with a nitrogen heterocycle represents a privileged structure in medicinal chemistry. Similar compounds have demonstrated activity against various biological targets:
-
Enzyme inhibition (particularly kinases)
-
Receptor binding (such as G-protein coupled receptors)
-
Modulation of ion channels
Toxicological Considerations
Comparative Analysis with Related Compounds
Comparison with Similar Fluorinated Anilines
The properties of Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro- can be compared with other fluorinated anilines to understand the impact of the dihydropyrrole substituent on its physicochemical and biological properties.
Table 2: Comparative Analysis of Related Compounds
Structure-Property Relationships
Recent Research Developments
The field of heterocyclic chemistry continues to evolve, with increasing interest in compounds containing fluorine and nitrogen heterocycles. Recent computational studies have examined the structural and electronic properties of related compounds.
Computational Studies
Recent research has employed density functional theory (DFT) calculations to examine the structural, spectroscopic, and electronic properties of related heterocyclic compounds. For example, DFT studies of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives have explored their potential nonlinear optical (NLO) properties and bioactivity . Similar computational approaches could provide valuable insights into the properties of Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro-.
Synthetic Advancements
Advancements in synthetic methodologies, particularly in C-N bond formation and regioselective functionalization of aromatic compounds, continue to expand the accessible chemical space for compounds like Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro-. Modern transition metal-catalyzed reactions offer powerful tools for the precise construction of such complex molecular architectures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume